2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide
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Overview
Description
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide is a complex organic compound that features a 1,2,4-triazole ring, a naphthalene moiety, and a hydrazide group
Preparation Methods
The synthesis of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide typically involves multiple steps:
Synthesis of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This is achieved by reacting carboxylic acid chloride with thiosemicarbazide, followed by thermal cyclization.
S-alkylation: The 4,5-diphenyl-4H-1,2,4-triazole-3-thiol is then S-alkylated using a halogenated acetal and cesium carbonate.
Formation of the hydrazide: The resulting product is reacted with hydrazine hydrate to form the hydrazide derivative.
Condensation reaction: Finally, the hydrazide is condensed with naphthalen-1-ylmethylidene to yield the target compound.
Chemical Reactions Analysis
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide undergoes various chemical reactions:
Scientific Research Applications
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Materials Science: It is used in the development of organic light-emitting diodes (OLEDs) due to its efficient charge-trapping properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N’-[(E)-naphthalen-1-ylmethylidene]acetohydrazide can be compared with other similar compounds:
4,5-diphenyl-4H-1,2,4-triazole-3-thiol: This precursor compound shares the triazole ring but lacks the naphthalene and hydrazide groups.
1,2,4-triazole derivatives: These compounds, such as fluconazole and alprazolam, also contain the triazole ring and exhibit various biological activities.
Naphthalene derivatives: Compounds like naphthalene-1-ylmethylidene derivatives are used in similar applications but differ in their specific functional groups.
Properties
Molecular Formula |
C27H21N5OS |
---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-naphthalen-1-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C27H21N5OS/c33-25(29-28-18-22-14-9-13-20-10-7-8-17-24(20)22)19-34-27-31-30-26(21-11-3-1-4-12-21)32(27)23-15-5-2-6-16-23/h1-18H,19H2,(H,29,33)/b28-18+ |
InChI Key |
FQTSCOUWVHZVMP-MTDXEUNCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC5=CC=CC=C54 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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